molecular formula C17H18FNO2S B2774642 N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877650-20-9

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2774642
CAS No.: 877650-20-9
M. Wt: 319.39
InChI Key: LOGBTBGBKLSHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a thiophene ring, and an oxane carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-14-5-3-13(4-6-14)12-19-16(20)17(7-9-21-10-8-17)15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGBTBGBKLSHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the reaction of 4-fluorobenzylamine with thiophene-2-carboxylic acid under specific conditions. The process may include steps such as:

    Formation of the amide bond: This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Cyclization: The intermediate product undergoes cyclization to form the oxane ring, which can be facilitated by heating and using catalysts.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:

    Continuous flow reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are employed.

    Substitution: Conditions may include the use of strong bases like NaH (sodium hydride) or KOH (potassium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound can interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H18FNO2S
Molecular Weight315.4 g/mol
LogP2.9577
Polar Surface Area33.341 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

These properties suggest that this compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated notable antifungal activity. A study evaluating a series of related compounds found that derivatives similar to this compound exhibited significant inhibition of fungal mycelial growth in vitro. The antifungal mechanism may involve interference with fungal cell wall synthesis or function.

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary findings suggest that the compound may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific molecular targets and pathways involved.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for different strains, highlighting its potential as a therapeutic agent against resistant bacterial infections.
  • Antifungal Activity Assessment : In another investigation, the compound was tested against several pathogenic fungi, including Candida species and Aspergillus species. The results showed that it inhibited fungal growth effectively, with IC50 values comparable to established antifungal agents.
  • Cancer Cell Line Studies : A cellular study involving various cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential as an anticancer drug candidate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.